Fmoc-Lys(epsilonAhx-biotinyl)-OH
CAS No.:
Cat. No.: VC18408303
Molecular Formula: C37H49N5O7S
Molecular Weight: 707.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H49N5O7S |
|---|---|
| Molecular Weight | 707.9 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid |
| Standard InChI | InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47) |
| Standard InChI Key | SLWMKSMUFPMDKA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Fmoc-Lys(εAhx-biotinyl)-OH (CAS: 146987-10-2; molecular formula: C₃₈H₅₀N₆O₈S) consists of three functional segments:
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Fmoc protecting group: Shields the α-amino group during SPPS, enabling selective deprotection under basic conditions .
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Lysine backbone: The ε-amino group is modified with biotin via an Ahx linker, while the carboxylic acid remains available for peptide bond formation .
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Biotin-Ahx spacer: The 6-aminohexanoic acid (Ahx) linker extends the biotin moiety by approximately 13.5 Å, optimizing interactions with streptavidin .
The IUPAC name is (2S)-6-[6-(5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide)hexanamide]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .
Structural Characterization
Key spectroscopic and computational data include:
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SMILES: C1[C@H]2C@@HNC(=O)N2 .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.6 |
| Hydrogen bond donors | 5 |
| Hydrogen bond acceptors | 7 |
| Rotatable bonds | 15 |
| Topological polar surface area | 202 Ų |
Synthesis and Modification Strategies
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(εAhx-biotinyl)-OH is typically incorporated into peptides using Fmoc-based SPPS. Orthogonal protection strategies, such as employing Rink amide MBHA resin with Fmoc-Lys(Dde)-OH, allow selective deprotection of the ε-amino group for biotinylation :
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Resin functionalization: Rink amide resin is coupled with Fmoc-Lys(Dde)-OH using HBTU/HOBt/DIEA activation .
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Peptide elongation: Standard Fmoc deprotection (20% piperidine/DMF) and coupling cycles are performed.
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Dde removal: Treatment with 2% hydrazine/DMF selectively cleaves the Dde group, exposing the ε-amino group .
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Biotin conjugation: A 10-fold molar excess of biotin-(Ahx)-OSu is coupled using HBTU/HOBt/DIEA in DMF/DMSO .
Table 2: Synthesis Optimization Parameters
| Parameter | Condition |
|---|---|
| Coupling reagent | HBTU/HOBt |
| Activation base | DIEA |
| Solvent system | DMF:DMSO (1:1) |
| Reaction time | 12–16 hours |
Post-Synthetic Labeling
For peptides containing multiple lysines, post-synthetic biotinylation ensures site-specificity:
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Selective deprotection: The ε-amino group is unmasked while keeping other lysines protected.
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Ahx spacer insertion: Aminohexanoic acid is coupled using standard activation chemistry.
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Biotin acylation: Biotin-NHS ester reacts with the Ahx-modified lysine .
Applications in Biochemical Research
Streptavidin-Biotin Technology
The Ahx spacer in Fmoc-Lys(εAhx-biotinyl)-OH enhances binding efficiency in:
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Pull-down assays: Biotinylated peptides immobilize target proteins on streptavidin-coated beads .
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Diagnostics: Used in ELISA and lateral flow assays for high-affinity detection .
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AFM/Single-molecule studies: The spacer reduces steric interference, improving complex stability .
Protein-Protein Interaction Mapping
Biotin tags enable crosslinking and identification of binding partners via:
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Proximity ligation: Biotin-streptavidin bridges facilitate DNA-based amplification .
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Cryo-EM sample preparation: Site-specific biotinylation aids in grid orientation .
Drug Delivery Systems
Biotinylated peptides functionalize nanoparticles for targeted delivery:
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Tumor targeting: Exploits overexpressed biotin receptors in cancer cells .
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Liposome conjugation: Enhances cellular uptake in vitro and in vivo .
Comparative Analysis with Analogues
Table 3: Biotinylation Reagents Comparison
| Reagent | Spacer Length | Kd for Streptavidin |
|---|---|---|
| Fmoc-Lys(biotin)-OH | 0 Å | 10⁻¹⁴ M |
| Fmoc-Lys(εAhx-biotin)-OH | 13.5 Å | 10⁻¹⁵ M |
| Fmoc-Lys(PEG4-biotin)-OH | 24 Å | 10⁻¹⁵ M |
The Ahx spacer balances accessibility and synthetic complexity, making it preferable for most applications over shorter or bulkier linkers .
Challenges and Future Directions
Synthetic Limitations
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Orthogonal protection: Simultaneous incorporation of multiple labels requires advanced strategies like photolabile groups .
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Solubility issues: Hydrophobic biotin may necessitate polar solvents or solubilizing tags .
Emerging Applications
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